Product packaging for 4-Chloro-6-(4-fluorophenyl)pyrimidine(Cat. No.:CAS No. 85979-61-9)

4-Chloro-6-(4-fluorophenyl)pyrimidine

Cat. No.: B1349389
CAS No.: 85979-61-9
M. Wt: 208.62 g/mol
InChI Key: KYBYBOZNMFRRSF-UHFFFAOYSA-N
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Description

Significance of the Pyrimidine (B1678525) Scaffold in Contemporary Chemical Research

The pyrimidine scaffold is a cornerstone of heterocyclic chemistry, largely due to its profound biological significance and synthetic versatility. nih.govgoogle.com As an essential building block of nucleic acids—forming the structural basis for cytosine, thymine, and uracil—the pyrimidine ring is fundamental to the processes of life. uni.luresearchgate.netchemicalbook.com This inherent biological relevance has made pyrimidine derivatives a primary focus in medicinal chemistry and drug discovery. acs.orgresearchgate.net

Researchers have successfully developed a multitude of synthetic methods to modify the pyrimidine skeleton, allowing for the creation of diverse molecular architectures. acs.org This structural diversity has led to the discovery of pyrimidine-based compounds with a vast spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, antiviral, and antihypertensive properties. nih.govchemicalbook.comresearchgate.netresearchgate.netthieme.de The ability of the pyrimidine core to interact with various enzymes and cellular receptors makes it a "privileged scaffold" in the design of new therapeutic agents. uni.luacs.org Consequently, the pyrimidine motif is present in numerous FDA-approved drugs and continues to be a leitmotif in the quest for novel treatments for a wide array of diseases. researchgate.netthieme.de

Overview of Halogenated Pyrimidine Derivatives in Synthetic and Biological Chemistry

The introduction of halogen atoms (fluorine, chlorine, bromine, iodine) onto the pyrimidine ring significantly alters the molecule's electronic properties, reactivity, and biological profile. dundee.ac.uk Halogenation can enhance the lipophilicity of a molecule, potentially improving its ability to cross biological membranes. Furthermore, the electronegative nature of halogens can modulate the acidity and basicity of nearby functional groups and influence intermolecular interactions, such as hydrogen bonding and halogen bonding. dundee.ac.uk

In synthetic chemistry, halogenated pyrimidines are highly valuable intermediates. The halogen atom, particularly chlorine at the C2, C4, or C6 positions, acts as an excellent leaving group in nucleophilic aromatic substitution (SNAr) reactions. acs.org This reactivity allows for the straightforward introduction of various substituents, including amino, alkoxy, and thioether groups, providing a gateway to a vast chemical space of functionalized pyrimidines. researchgate.net This synthetic utility is foundational for building complex molecular libraries for drug screening.

From a biological standpoint, halogenated pyrimidines have unique applications. For instance, certain brominated and iodinated pyrimidine analogues can be incorporated into cellular DNA in place of thymidine, making the cells more susceptible to radiation. This "radiosensitizing" effect is exploited in cancer therapy to enhance the efficacy of radiation treatment. nih.govnih.govchemicalbook.com

Research Context of 4-Chloro-6-(4-fluorophenyl)pyrimidine within Advanced Heterocyclic Chemistry

This compound is a disubstituted pyrimidine derivative featuring two distinct halogen atoms. Its research context is primarily that of a specialized chemical intermediate for organic synthesis. The core structure, a 4-phenylamino-6-phenyl-pyrimidine, is found in several important enzyme inhibitors, making the chlorinated precursor a key intermediate for accessing these bioactive molecules. nih.gov

The reactivity of this compound is dictated by the C4-chloro substituent. The chlorine atom at this position is highly susceptible to nucleophilic displacement, a characteristic reactivity pattern for halopyrimidines. acs.org Research on analogous molecules, such as 6-(4-fluorophenyl)-2,4-dichloropyrimidine, has shown that the C4 position is generally more reactive than the C2 position in SNAr reactions, allowing for regioselective substitutions. acs.org

While general synthetic procedures for 4-chloro-6-substituted phenyl pyrimidines have been developed, using either conventional heating or microwave-assisted methods, detailed academic studies focusing specifically on the synthesis and reaction scope of this compound are not widely available in peer-reviewed literature. nih.gov The compound's value lies in its potential as a building block for creating more complex, biologically active molecules, particularly in the fields of medicinal chemistry and materials science.

Chemical and Physical Properties of this compound

The following table summarizes the key computed properties for this compound. uni.lu

PropertyValue
Molecular Formula C₁₀H₆ClFN₂
IUPAC Name This compound
Molecular Weight 208.62 g/mol
Monoisotopic Mass 208.02036 Da
XlogP (Predicted) 2.9
SMILES C1=CC(=CC=C1C2=CC(=NC=N2)Cl)F
InChIKey KYBYBOZNMFRRSF-UHFFFAOYSA-N

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H6ClFN2 B1349389 4-Chloro-6-(4-fluorophenyl)pyrimidine CAS No. 85979-61-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-chloro-6-(4-fluorophenyl)pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6ClFN2/c11-10-5-9(13-6-14-10)7-1-3-8(12)4-2-7/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYBYBOZNMFRRSF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CC(=NC=N2)Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6ClFN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80344818
Record name 4-Chloro-6-(4-fluorophenyl)pyrimidine
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URL https://comptox.epa.gov/dashboard/DTXSID80344818
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

85979-61-9
Record name 4-Chloro-6-(4-fluorophenyl)pyrimidine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=85979-61-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Chloro-6-(4-fluorophenyl)pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80344818
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 4 Chloro 6 4 Fluorophenyl Pyrimidine and Its Analogues

Strategies for the Construction of the Pyrimidine (B1678525) Ring System Relevant to 4-Chloro-6-(4-fluorophenyl)pyrimidine Precursors

The formation of the pyrimidine scaffold is the foundational step in synthesizing the target molecule. This typically involves the creation of a precursor, 6-(4-fluorophenyl)pyrimidin-4(3H)-one, which is later converted to the final chlorinated product.

The most common approach to constructing the 6-aryl-pyrimidin-4-one core involves a cyclocondensation reaction. mdpi.com This strategy brings together components that provide the necessary carbon and nitrogen atoms to form the six-membered heterocyclic ring. A prevalent method is a variation of the Biginelli reaction or similar multicomponent strategies. humanjournals.comijcrt.org

One established pathway begins with a Claisen-Schmidt condensation between a substituted acetophenone (B1666503) (e.g., 4-fluoroacetophenone) and a formylating agent, such as N,N-dimethylformamide dimethyl acetal (B89532) (DMF-DMA), to generate an enaminone intermediate, specifically 1-(4-fluorophenyl)-3-(dimethylamino)prop-2-en-1-one. This intermediate is then reacted with a suitable three-atom component that provides the N-C-N backbone of the pyrimidine ring. Amidines, particularly formamidine (B1211174), are frequently used for this purpose. mdpi.com The cyclization proceeds via an initial addition followed by the elimination of dimethylamine (B145610) and water to furnish the stable pyrimidine ring system.

Alternatively, chalcones, which are α,β-unsaturated ketones, can serve as the C-C-C backbone. For instance, a chalcone (B49325) derived from 4-fluorobenzaldehyde (B137897) and an appropriate ketone can be cyclized with guanidine (B92328) or urea (B33335) under basic conditions to yield the corresponding aminopyrimidine or pyrimidinone core. ptfarm.plfrontiersin.org

Approaches for Regioselective Halogenation and Fluorination within Pyrimidine Architectures

Once the 6-(4-fluorophenyl)pyrimidin-4(3H)-one precursor is synthesized, the next critical step is the regioselective introduction of a chlorine atom at the 4-position. The pyrimidin-4-one exists in tautomeric equilibrium with its hydroxypyrimidine form, and the hydroxyl group is the target for conversion to a chloro group.

The most widely employed method for this transformation is treatment with a strong chlorinating agent, with phosphorus oxychloride (POCl₃) being the reagent of choice. nih.gov This reaction is often performed using an excess of POCl₃ which also acts as the solvent. The mechanism involves the activation of the carbonyl oxygen by POCl₃, converting the hydroxyl group into a good leaving group, which is then displaced by a chloride ion. The addition of a tertiary amine base, such as N,N-diisopropylethylamine (DIPEA) or pyridine, can facilitate the reaction. nih.gov

A notable advancement in this area is the development of solvent-free chlorination procedures. These methods utilize equimolar amounts of the hydroxypyrimidine precursor, POCl₃, and a base like pyridine, heated in a sealed reactor. nih.gov This approach offers significant environmental, economic, and safety advantages, particularly for large-scale preparations, by minimizing the use and subsequent quenching of excess corrosive reagents. nih.gov The Vilsmeier-Haack reagent, generated in-situ from POCl₃ and N,N-dimethylformamide (DMF), is also highly effective for this chlorination, proceeding under milder conditions. scispace.comthieme-connect.de

Direct Synthetic Pathways to this compound

The direct synthesis of the title compound is efficiently achieved by a two-step sequence combining the methodologies described above: pyrimidine ring formation followed by chlorination.

A standard laboratory synthesis involves the initial preparation of 6-(4-fluorophenyl)pyrimidin-4(3H)-one. This precursor is subsequently chlorinated to yield the final product.

Step 1: Synthesis of 6-(4-fluorophenyl)pyrimidin-4(3H)-one 4-fluoroacetophenone is reacted with N,N-dimethylformamide dimethyl acetal (DMF-DMA) to form an enaminone. This intermediate is then cyclized with formamidine hydrochloride in the presence of a base like sodium ethoxide in ethanol (B145695). The mixture is typically heated at reflux for several hours to ensure the completion of the reaction.

Step 2: Synthesis of this compound The isolated 6-(4-fluorophenyl)pyrimidin-4(3H)-one is treated with phosphorus oxychloride (POCl₃). The reaction mixture is heated, often to reflux, for a period ranging from one to several hours. After the reaction is complete, the excess POCl₃ is carefully quenched, typically by pouring the mixture onto crushed ice. The solid product is then isolated by filtration, washed, and purified, usually by recrystallization. nih.gov

Microwave irradiation has emerged as a powerful tool to accelerate organic reactions, and its application in pyrimidine synthesis has been well-documented. jocpr.comfoliamedica.bg Both the cyclization and chlorination steps can be significantly enhanced using microwave-assisted heating. nih.govnih.gov

Microwave-assisted protocols offer several advantages over conventional heating, including dramatically reduced reaction times (from hours to minutes), improved yields, and often cleaner reaction profiles. javeriana.edu.co For the synthesis of this compound, the cyclization step can be performed in a sealed vessel under microwave irradiation, often leading to higher throughput. javeriana.edu.co Similarly, the chlorination with POCl₃ can be completed in minutes instead of hours, minimizing the potential for side reactions. mdpi.com

Table 1: Comparison of Conventional vs. Microwave-Assisted Synthesis for Diarylpyrimidines javeriana.edu.co
ReactantsMethodReaction TimeYield (%)
Acetophenone, Benzaldehyde, Guanidine HClConventional Heating (Reflux)12 hours94%
Acetophenone, Benzaldehyde, Guanidine HClMicrowave Irradiation (150 W)10 minutes86%
4-Methylacetophenone, 4-Chlorobenzaldehyde, Guanidine HClConventional Heating (Reflux)12 hours91%
4-Methylacetophenone, 4-Chlorobenzaldehyde, Guanidine HClMicrowave Irradiation (150 W)10 minutes81%

Synthesis of Pyrimidine Analogues for Structure-Activity Relationship Investigations

The synthesis of analogues of this compound is crucial for structure-activity relationship (SAR) studies, which investigate how chemical structure affects biological activity. humanjournals.comnih.gov The synthetic routes are versatile and allow for modification at various positions of the pyrimidine core.

Modification at the 6-position: Analogues with different aryl or heteroaryl groups at the C6 position can be synthesized by starting with different substituted acetophenones or benzaldehydes in the initial cyclization step. ptfarm.pl

Modification at the 4-position: The chlorine atom at the C4 position is an excellent leaving group, making it a key handle for introducing a wide variety of substituents via nucleophilic aromatic substitution (SNAr). Reactions with amines, thiols, and alcohols can be used to generate diverse libraries of 4-substituted pyrimidine analogues. Furthermore, palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, can be employed to couple the 4-chloro position with various aryl or heteroaryl boronic acids, providing access to 4,6-diarylpyrimidine structures. researchgate.netresearchgate.netfigshare.com

Table 2: Synthetic Strategies for Pyrimidine Analogues
Target Analogue StructureSynthetic StrategyKey Reaction
4-Amino-6-(4-fluorophenyl)pyrimidineNucleophilic substitution on this compoundAmination (e.g., with ammonia (B1221849) or an amine)
4-(4-Tolyl)-6-(4-fluorophenyl)pyrimidineCross-coupling with this compoundSuzuki-Miyaura Coupling (with 4-tolylboronic acid) researchgate.net
4-Chloro-6-(4-bromophenyl)pyrimidineBuild pyrimidine core from different starting materialsCyclocondensation (using 4-bromoacetophenone)
4-Methoxy-6-(4-fluorophenyl)pyrimidineNucleophilic substitution on this compoundAlkoxylation (e.g., with sodium methoxide)

Introduction of Diverse Substituents at Pyrimidine Positions

The chlorine atom at the C4 position of this compound is highly susceptible to nucleophilic aromatic substitution (SNAr), making it a versatile handle for introducing a wide array of functional groups. rsc.org The electron-deficient nature of the pyrimidine ring facilitates the displacement of the chloride by various nucleophiles. nih.gov

N-Substituents: Amination is a frequently used reaction in medicinal chemistry to install nitrogen-based substituents. nih.gov The reaction of this compound analogues with primary or secondary amines, such as dimethylamine, proceeds readily to yield the corresponding 4-amino derivatives. rsc.org These reactions are typically carried out in a suitable solvent and may be facilitated by a non-nucleophilic base to quench the HCl generated. nih.gov

O-Substituents: Alkoxy and aryloxy groups can be introduced by reacting the chloropyrimidine with the corresponding alcohol or phenol (B47542) in the presence of a base. For example, treatment with sodium phenoxide results in the formation of a 4-phenoxy-pyrimidine derivative. rsc.org

S-Substituents: Similarly, thioether linkages are formed through reaction with thiols. The use of sodium thiophenoxide allows for the synthesis of 4-(phenylthio)pyrimidine compounds. rsc.org

The table below summarizes the introduction of various substituents at the C4 position of 4-chloro-2-methylthiopyrimidine-5-carboxylate, a representative analogue, illustrating the general reactivity of the 4-chloro group.

Nucleophile Reagent Product (Substituent at C4) Reference
AmineDimethylamine-N(CH₃)₂ rsc.org
PhenoxideSodium Phenoxide-OPh rsc.org
ThiophenoxideSodium Thiophenoxide-SPh rsc.org
FluoridePotassium Fluoride-F rsc.org

Synthesis of Fused Pyrimidine Systems Incorporating the 4-Chloro-6-(4-fluorophenyl)moiety

The this compound scaffold serves as a crucial building block for the construction of bicyclic and polycyclic heterocyclic systems. These fused pyrimidines are of significant interest in drug discovery.

Thieno[2,3-d]pyrimidines: The synthesis of thieno[2,3-d]pyrimidines often begins with the construction of the thiophene (B33073) ring. A common strategy is the Gewald reaction, which can be followed by cyclization to form the pyrimidine ring. rsc.orgresearchgate.net Alternatively, a pre-functionalized pyrimidine can be used to build the thiophene ring. For incorporating the 6-(4-fluorophenyl) moiety, one could start with a suitable thiophene precursor which is then cyclized to form a 6-(4-fluorophenyl)thieno[2,3-d]pyrimidin-4(3H)-one. This intermediate can be chlorinated at the C4 position using reagents like phosphorus oxychloride or thionyl chloride to yield the corresponding 4-chloro-6-(4-fluorophenyl)thieno[2,3-d]pyrimidine. nih.govchemicalbook.com This 4-chloro derivative is then a versatile intermediate for further nucleophilic substitutions to introduce various amino groups. nih.govscielo.br

Pyrazolo[3,4-d]pyrimidines: The construction of the pyrazolo[3,4-d]pyrimidine core typically involves the cyclization of a functionalized 5-aminopyrazole precursor. semanticscholar.orgnih.gov To synthesize a derivative containing the 6-(4-fluorophenyl) group, a synthetic route could start from a pyrazole (B372694) intermediate bearing the necessary functionalities for pyrimidine ring closure. For example, a 5-amino-1H-pyrazole-4-carboxylate can be cyclized with an appropriate reagent to form the pyrazolo[3,4-d]pyrimidin-4-ol. nih.govnih.gov This hydroxyl group can then be converted to a chloro group with POCl₃. The 6-(4-fluorophenyl) substituent would need to be introduced either on the initial pyrazole precursor or on the fused pyrazolo[3,4-d]pyrimidine ring system via a cross-coupling reaction, if a suitable handle (e.g., a halogen) is present at the 6-position.

Furo[2,3-d]pyrimidines: The synthesis of the furo[2,3-d]pyrimidine (B11772683) scaffold can be achieved by constructing the furan (B31954) ring onto a pre-existing pyrimidine. researchgate.net For example, a pyrimidine with appropriate functional groups at the 5- and 6-positions can undergo cyclization to form the furan ring. To obtain a 6-(4-fluorophenyl) derivative, a synthetic strategy could involve the reaction of a 2-aminofuran-3-carbonitrile (B147697) intermediate with a reagent like formic acid to build the pyrimidine ring, yielding a furo[2,3-d]pyrimidin-4(3H)-one. researchgate.netnih.gov Subsequent chlorination of the 4-oxo group provides the 4-chloro-furo[2,3-d]pyrimidine. nih.govlookchem.com This intermediate is then ready for the introduction of substituents at the C4 position, leading to compounds such as chiral 6-aryl-furo[2,3-d]pyrimidin-4-amines. nih.gov

Fused System General Synthetic Strategy Key Intermediate
Thieno[2,3-d]pyrimidine Cyclization of a thiophene precursor followed by chlorination.6-(4-fluorophenyl)thieno[2,3-d]pyrimidin-4(3H)-one
Pyrazolo[3,4-d]pyrimidine Cyclization of a 5-aminopyrazole precursor.6-(4-fluorophenyl)pyrazolo[3,4-d]pyrimidin-4-ol
Furo[2,3-d]pyrimidine Construction of furan ring onto a pyrimidine or pyrimidine ring onto a furan.6-(4-fluorophenyl)furo[2,3-d]pyrimidin-4(3H)-one

Reactivity and Synthetic Transformations of 4 Chloro 6 4 Fluorophenyl Pyrimidine

Nucleophilic Substitution Reactions at the C4 Position of 4-Chloro-6-(4-fluorophenyl)pyrimidine

The most prominent feature of the reactivity of this compound is the lability of the C4-chloro substituent. The electron-withdrawing nature of the two ring nitrogens renders the C4 position highly electrophilic and susceptible to attack by a wide range of nucleophiles. This process, known as nucleophilic aromatic substitution (SNAr), is the principal pathway for the functionalization of this compound. acs.orgnih.gov

The general order of reactivity for halogen substituents on the pyrimidine (B1678525) ring is C4(6) > C2 >> C5. acs.orgrsc.org This preferential reactivity at the C4 position can be rationalized by examining the stability of the Meisenheimer complex, the anionic intermediate formed during the SNAr reaction. When a nucleophile attacks the C4 position, the resulting negative charge can be delocalized onto the para- and ortho-positioned nitrogen atoms, leading to a more stable intermediate compared to attack at the C2 position. stackexchange.com

The displacement of the C4-chloro group by nitrogen nucleophiles is a widely employed transformation for the synthesis of various biologically active compounds. This reaction can be carried out with primary and secondary amines, anilines, and other nitrogen-containing heterocycles.

In studies on the closely related 6-(4-fluorophenyl)-2,4-dichloropyrimidine, palladium-catalyzed amination reactions have demonstrated high regioselectivity for the C4 position. acs.org Using a catalyst system such as Pd(OAc)₂ with a suitable phosphine (B1218219) ligand allows for the selective substitution of the C4-chloro group even in the presence of a C2-chloro substituent. The reaction proceeds efficiently with a variety of aliphatic amines, affording the C4-amino products in high yields and with excellent selectivity over the C2 isomer. acs.org

Forcing conditions, such as higher temperatures, may be required for reactions involving less nucleophilic amines like aniline. acs.org However, even under thermal conditions, a preference for C4 substitution is observed, although regioselectivity may be lower compared to catalyzed reactions.

Nucleophile (Amine)Catalyst/ConditionsProductSelectivity (C4:C2)Yield (%)Reference
N-MethylbenzylaminePd(OAc)₂/dppb, LiHMDS, THF, -20 °C2-Chloro-6-(4-fluorophenyl)-N-methyl-N-benzylpyrimidin-4-amine>98:295 acs.org
PyrrolidinePd(OAc)₂/dppb, LiHMDS, THF, -20 °C4-(2-Chloro-6-(4-fluorophenyl)pyrimidin-4-yl)pyrrolidine>98:296 acs.org
AnilineNo catalyst, EtOH, reflux2-Chloro-6-(4-fluorophenyl)-N-phenylpyrimidin-4-amine70:30N/A acs.org

Table 1: Examples of C4-selective amination reactions on 6-(4-fluorophenyl)-2,4-dichloropyrimidine, a close structural analog.

Similar to amination, the C4-chloro group readily undergoes substitution with oxygen and sulfur nucleophiles. Reactions with alkoxides (e.g., sodium methoxide) or phenoxides lead to the formation of the corresponding 4-alkoxy or 4-aryloxy pyrimidines. Likewise, sulfur nucleophiles such as thiolates (e.g., sodium thiophenoxide) react to yield 4-thioether derivatives. rsc.org

These reactions typically proceed under basic conditions to generate the anionic nucleophile. The choice of solvent and temperature can be optimized to ensure complete conversion. The principles of Hard and Soft Acids and Bases (HSAB) can be applied to predict the reactivity of various nucleophiles with the electrophilic C4 position of the pyrimidine ring. thieme.de

The efficiency and selectivity of SNAr reactions on the 4-chloro-6-arylpyrimidine scaffold are significantly influenced by the reaction medium and the presence of catalysts.

Solvent Effects: Polar solvents are generally preferred for SNAr reactions as they can stabilize the charged Meisenheimer intermediate, thus lowering the activation energy of the reaction. preprints.org For instance, studies on the amination of related chloropyrimidines have shown that polar protic solvents like ethanol (B145695) or even water can promote the reaction effectively. acs.orgnih.gov In one study comparing various solvents for an acid-promoted amination, the reaction rate was found to be highest in water, followed by polar alcoholic solvents. preprints.org This is attributed to the ability of polar solvents to stabilize the polar transition state. preprints.org

Catalysis: While many SNAr reactions proceed thermally, catalysis can enhance reaction rates and, more importantly, control regioselectivity in poly-halogenated systems.

Acid Catalysis: The addition of a catalytic amount of a strong acid, such as HCl, can accelerate amination reactions. The acid is believed to activate the pyrimidine ring by protonating one of the ring nitrogens, which increases the electrophilicity of the carbon centers. preprints.orgacs.org However, the amount of acid must be carefully controlled, as excess acid can lead to unwanted side reactions like solvolysis. nih.govacs.org

Palladium Catalysis: As noted in section 3.1.1, palladium complexes are highly effective catalysts for C-N bond formation and can impart a high degree of regioselectivity in favor of the C4 position. acs.org

Cross-Coupling Reactions for Carbon-Carbon Bond Formation

The activated C4-Cl bond of this compound is an excellent handle for palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon bonds. This strategy is a cornerstone for the elaboration of the pyrimidine core, allowing for the introduction of various aryl, heteroaryl, and alkyl groups.

The Suzuki-Miyaura coupling reaction, which couples an organoboron reagent with an organic halide, is a particularly powerful and widely used method for functionalizing chloropyrimidines. semanticscholar.org The reaction is valued for its mild conditions, tolerance of a wide range of functional groups, and the commercial availability of a vast library of boronic acids and esters.

For 2,4-dichloropyrimidine (B19661) systems, the Suzuki-Miyaura reaction shows a strong preference for occurring at the more reactive C4 position. rsc.orgsemanticscholar.org This inherent regioselectivity allows for the stepwise and controlled synthesis of unsymmetrically substituted pyrimidines. A variety of palladium catalysts and ligands can be employed, with Pd(PPh₃)₄ being a common choice. researchgate.netmdpi.com Microwave irradiation has also been shown to significantly accelerate these coupling reactions, leading to high yields of C4-arylated products in short reaction times. semanticscholar.org

Boronic AcidCatalyst/BaseSolventProduct (at C4)Yield (%)Reference
Phenylboronic acidPd(PPh₃)₄ / Na₂CO₃Dioxane/H₂O2-Chloro-4-phenylpyrimidine98 semanticscholar.org
4-Methoxyphenylboronic acidPd(PPh₃)₄ / Na₂CO₃Dioxane/H₂O2-Chloro-4-(4-methoxyphenyl)pyrimidine96 semanticscholar.org
Thiophen-2-ylboronic acidPd(PPh₃)₄ / Na₂CO₃Dioxane/H₂O2-Chloro-4-(thiophen-2-yl)pyrimidine89 semanticscholar.org

Table 2: Representative Suzuki-Miyaura coupling reactions on 2,4-dichloropyrimidine, demonstrating high selectivity for the C4 position.

Electrophilic Aromatic Substitution on the Pendant 4-Fluorophenyl Moiety

While the pyrimidine ring is the site of nucleophilic attack, the pendant 4-fluorophenyl ring is where electrophilic aromatic substitution (EAS) would occur. The pyrimidine core is strongly electron-deficient and highly resistant to attack by electrophiles. csu.edu.au

The reactivity of the 4-fluorophenyl ring is governed by the directing effects of its two substituents: the fluorine atom and the 6-chloro-pyrimidin-4-yl group.

Fluorine: Fluorine is a deactivating group due to its strong inductive electron withdrawal, but it is an ortho, para-director because of its ability to donate a lone pair of electrons through resonance.

6-Chloro-pyrimidin-4-yl group: This heterocyclic substituent is strongly electron-withdrawing via both inductive and resonance effects, making it a powerful deactivating group and a meta-director.

The positions on the phenyl ring are therefore influenced by these competing effects. The positions ortho to the fluorine (C3 and C5 of the phenyl ring) are activated by fluorine's resonance effect. The positions meta to the pyrimidine substituent (also C3 and C5) are the least deactivated by this group. Consequently, electrophilic attack is strongly predicted to occur at the positions ortho to the fluorine and meta to the pyrimidine ring. Due to symmetry, these are the same two positions. Therefore, any electrophilic substitution (e.g., nitration, halogenation, Friedel-Crafts reaction) is expected to yield the 4-chloro-6-(2-substituted-4-fluorophenyl)pyrimidine derivative.

While this outcome is predicted based on fundamental principles of organic chemistry, specific experimental studies on the electrophilic substitution of this compound are not widely reported in the literature, underscoring its primary use as a substrate for nucleophilic substitution at the pyrimidine core.

Other Derivatization Strategies

Beyond common nucleophilic substitution reactions, the this compound core can undergo other transformations, such as oxidation and condensation, to yield a diverse range of molecular architectures.

Oxidation Reactions

The oxidation of the pyrimidine ring in compounds analogous to this compound can lead to the formation of N-oxides or pyrimidones, depending on the oxidizing agent and reaction conditions. The nitrogen atoms in the pyrimidine ring are susceptible to oxidation, which can alter the electronic properties and reactivity of the molecule.

One common method for the N-oxidation of pyrimidines involves the use of peroxy acids, such as meta-chloroperoxybenzoic acid (m-CPBA). While direct oxidation of this compound is not extensively documented, studies on similar 2,4-diamino-6-chloropyrimidine have shown that N-oxidation can be achieved using hydrogen peroxide in the presence of a tungstate (B81510) catalyst. This suggests that the N3 atom of the pyrimidine ring is a likely site of oxidation. The resulting N-oxide is a key intermediate for further functionalization, as the N-oxide group can activate the pyrimidine ring towards nucleophilic attack.

The reaction of 2,6-disubstituted-4-chloropyrimidines with hydrogen peroxide in acetic acid has been reported to yield 2,6-disubstituted-5-chloro-4-pyrimidones, indicating a rearrangement of the chlorine atom. However, the use of mono-permaleic acid as the oxidizing agent can lead to the formation of the corresponding N-oxides.

Starting Material AnalogueOxidizing AgentConditionsProduct(s)
2,4-Diamino-6-chloropyrimidineH₂O₂ / Sodium TungstateMethanol, Reflux2,4-Diamino-6-chloropyrimidine-3-oxide
2,6-Disubstituted-4-chloropyrimidineH₂O₂ / Acetic Acid-2,6-Disubstituted-5-chloro-4-pyrimidone
2,6-Disubstituted-4-chloropyrimidineMono-permaleic acid-2,6-Disubstituted-4-chloropyrimidine N-oxide

This table presents data from analogous reactions to infer the potential reactivity of this compound.

Condensation Reactions Leading to Polycyclic Systems

The reactive chlorine atom at the C4 position of this compound makes it a valuable precursor for the synthesis of fused heterocyclic systems through condensation reactions with various binucleophiles. These reactions typically proceed via an initial nucleophilic substitution of the chlorine atom, followed by an intramolecular cyclization.

Synthesis of Pyrimido[4,5-b]quinolines:

One strategy for constructing fused ring systems involves the reaction of 4-chloro-6-arylpyrimidines with derivatives of 6-aminouracil (B15529) in the presence of an acid catalyst. This approach allows for the formation of the pyrimido[4,5-b]quinoline core, a scaffold of interest in medicinal chemistry. While a direct example with this compound is not available, related syntheses suggest this as a viable pathway.

Synthesis of Tetrazolopyrimidines:

The reaction of 4-chloropyrimidine (B154816) derivatives with sodium azide (B81097) in the presence of a proton source like ammonium (B1175870) chloride can lead to the formation of tetrazolopyrimidines. This transformation occurs through an initial nucleophilic substitution of the chloride by the azide anion, followed by an intramolecular cyclization to form the fused tetrazole ring. This reaction has been successfully applied to various substituted 4-chloropyrimidines.

Synthesis of Pyrazolopyrimidines:

Condensation of 4-chloropyrimidine derivatives carrying a formyl group at the 5-position with hydrazine (B178648) derivatives provides a route to pyrazolo[3,4-d]pyrimidines. The reaction proceeds through the formation of a hydrazone intermediate, which then undergoes intramolecular cyclization to yield the fused pyrazole (B372694) ring system.

ReagentConditionsResulting Polycyclic System
6-Aminouracil derivativesAcid catalyst, HeatPyrimido[4,5-b]quinoline
Sodium azide / Ammonium chlorideDMSO, 90°CTetrazolo[1,5-c]pyrimidine
Hydrazine derivativesHeatPyrazolo[3,4-d]pyrimidine

This table outlines potential condensation reactions and the resulting fused heterocyclic systems based on the reactivity of analogous 4-chloropyrimidines.

Advanced Spectroscopic and Analytical Characterization in Research of 4 Chloro 6 4 Fluorophenyl Pyrimidine

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the precise arrangement of atoms within a molecule. By analyzing the magnetic properties of atomic nuclei, ¹H NMR and ¹³C NMR provide detailed information about the chemical environment of each hydrogen and carbon atom, respectively.

In the ¹H NMR spectrum of 4-Chloro-6-(4-fluorophenyl)pyrimidine, distinct signals corresponding to the protons on the pyrimidine (B1678525) and the 4-fluorophenyl rings are anticipated. The protons on the fluorophenyl group are expected to appear as multiplets due to spin-spin coupling with each other and with the fluorine atom. The protons on the pyrimidine ring will also exhibit characteristic chemical shifts.

Expected ¹H NMR Data:

Aromatic Protons (4-fluorophenyl): Expected to appear in the range of δ 7.0-8.5 ppm. The protons ortho to the fluorine atom will likely show a doublet of doublets due to coupling with both the adjacent proton and the fluorine atom. The protons meta to the fluorine will also appear as a multiplet.

Pyrimidine Ring Protons: The chemical shifts of the pyrimidine protons are influenced by the electronegative chlorine atom and the aromatic phenyl substituent. These are expected in the downfield region of the spectrum.

Proton Expected Chemical Shift (δ, ppm) Multiplicity
H (Pyrimidine Ring)~8.0 - 9.0Singlet or Doublet
H (Pyrimidine Ring)~7.5 - 8.5Singlet or Doublet
H (Fluorophenyl)~7.0 - 8.5Multiplet
H (Fluorophenyl)~7.0 - 8.5Multiplet

Note: The exact chemical shifts and coupling constants would need to be determined from an experimental spectrum.

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. Each unique carbon atom in this compound will give a distinct signal. The carbon atoms of the pyrimidine ring will be observed at chemical shifts characteristic of aromatic heterocyclic compounds, while the carbons of the 4-fluorophenyl ring will also have predictable shifts, with the carbon directly bonded to the fluorine atom showing a large coupling constant (¹JCF).

Expected ¹³C NMR Data:

Carbon Expected Chemical Shift (δ, ppm)
C-Cl (Pyrimidine Ring)~160 - 170
C-Phenyl (Pyrimidine Ring)~160 - 170
CH (Pyrimidine Ring)~110 - 130
C-F (Fluorophenyl Ring)~160 - 170 (with C-F coupling)
CH (Fluorophenyl Ring)~115 - 135
C-ipso (Fluorophenyl Ring)~130 - 140

Note: These are approximate ranges, and the actual values would be confirmed by experimental data.

Vibrational Spectroscopy for Functional Group Identification and Molecular Confirmation

Vibrational spectroscopy, including FTIR and FT-Raman, is instrumental in identifying the functional groups present in a molecule by detecting the vibrations of chemical bonds.

The FTIR spectrum of this compound is expected to show characteristic absorption bands for the C-H, C=C, C=N, C-Cl, and C-F bonds. These bands help to confirm the presence of the pyrimidine and 4-fluorophenyl moieties.

Expected FTIR Data:

Vibrational Mode Expected Wavenumber (cm⁻¹)
Aromatic C-H Stretch3000 - 3100
C=C and C=N Stretch1400 - 1600
C-F Stretch1200 - 1250
C-Cl Stretch700 - 800

FT-Raman spectroscopy provides complementary information to FTIR. The symmetric vibrations and bonds involving non-polar groups often give strong signals in Raman spectra. For this compound, the symmetric stretching of the aromatic rings is expected to be prominent.

Expected FT-Raman Data:

Vibrational Mode Expected Wavenumber (cm⁻¹)
Aromatic Ring Breathing~1000
C=C and C=N Symmetric Stretch1550 - 1650

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is used to determine the molecular weight of a compound and to gain insight into its structure through the analysis of its fragmentation patterns. For this compound (C₁₀H₆ClFN₂), the predicted monoisotopic mass is approximately 208.02 g/mol . uni.lu

The mass spectrum would show a molecular ion peak ([M]⁺) corresponding to this mass. Due to the presence of chlorine, an isotopic peak ([M+2]⁺) at approximately one-third the intensity of the molecular ion peak is expected, which is characteristic of compounds containing one chlorine atom.

Predicted Mass Spectrometry Data: uni.lu

Adduct m/z (predicted)
[M+H]⁺209.02764
[M+Na]⁺231.00958
[M-H]⁻207.01308

Expected Fragmentation Patterns: Under electron ionization (EI), the molecule would likely fragment through the loss of a chlorine atom, a cyano group, or cleavage of the bond between the pyrimidine and the phenyl ring. The resulting fragment ions would provide further confirmation of the compound's structure.

Liquid Chromatography-Mass Spectrometry (LC-MS)

Liquid Chromatography-Mass Spectrometry (LC-MS) is an indispensable analytical technique for the separation, identification, and quantification of individual components in a mixture. In the context of this compound research, LC-MS is routinely employed to assess purity, monitor reaction progress during synthesis, and identify potential metabolites or degradation products.

The process involves introducing a sample into a high-performance liquid chromatography (HPLC) system, where it is passed through a column packed with a stationary phase. The components of the sample are separated based on their differential interactions with the stationary and mobile phases. For pyrimidine derivatives, reversed-phase chromatography is commonly utilized. The separated components then elute from the column and are introduced into the mass spectrometer.

Electrospray ionization (ESI) is a frequently used soft ionization technique for this class of compounds, as it minimizes fragmentation and typically produces intact molecular ions. nih.gov The mass analyzer then separates these ions based on their mass-to-charge ratio (m/z), providing precise mass information that confirms the molecular weight of the compound. High-resolution mass spectrometry (HRMS) can further provide the elemental composition with high accuracy.

The expected monoisotopic mass of this compound (C₁₀H₆ClFN₂) is 208.02036 Da. uni.lu In a typical LC-MS analysis, the compound would be detected as various adducts. The table below details the predicted m/z values for common adducts of the parent molecule. uni.lu

Adduct TypeChemical FormulaPredicted m/z
[M+H]⁺[C₁₀H₇ClFN₂]⁺209.02764
[M+Na]⁺[C₁₀H₆ClFN₂Na]⁺231.00958
[M+K]⁺[C₁₀H₆ClFN₂K]⁺246.98352
[M+NH₄]⁺[C₁₀H₁₀ClFN₃]⁺226.05418
[M-H]⁻[C₁₀H₅ClFN₂]⁻207.01308

Matrix-Assisted Laser Desorption/Ionization-Time of Flight (MALDI-TOF) Mass Spectrometry

Matrix-Assisted Laser Desorption/Ionization-Time of Flight (MALDI-TOF) is another soft ionization mass spectrometry technique. While it is more commonly applied to the analysis of large biomolecules such as proteins and nucleic acids, it can also be used for the characterization of smaller organic molecules.

In a MALDI-TOF experiment, the analyte, this compound, is co-crystallized with a large excess of a matrix compound (e.g., α-cyano-4-hydroxycinnamic acid). This mixture is then irradiated with a pulsed laser. The matrix absorbs the laser energy, leading to the desorption and ionization of both the matrix and the analyte molecules. This gentle ionization process typically results in the formation of singly charged molecular ions, such as the protonated molecule [M+H]⁺, with minimal fragmentation.

The ionized molecules are then accelerated into a time-of-flight tube. The time it takes for an ion to travel the length of the tube to the detector is proportional to the square root of its m/z ratio. This allows for the precise determination of the molecular weight of the analyte. For this compound, the primary ion observed in a MALDI-TOF spectrum would be expected at an m/z corresponding to [M+H]⁺ (approximately 209.03), confirming the identity of the compound. Due to the prevalent use of ESI-MS for small molecules of this nature, specific MALDI-TOF research findings for this compound are not widely documented.

Electronic Absorption Spectroscopy (UV-Vis) for Elucidating Electronic Transitions

Electronic Absorption Spectroscopy, commonly known as Ultraviolet-Visible (UV-Vis) spectroscopy, is a technique used to study the electronic transitions within a molecule. libretexts.org When a molecule absorbs UV or visible light, its electrons are promoted from a lower energy ground state to a higher energy excited state. libretexts.org This technique is particularly useful for analyzing compounds containing chromophores—functional groups with valence electrons that can be excited by radiation in the 200-700 nm range. tanta.edu.eg

The structure of this compound contains a conjugated system comprising the pyrimidine ring and the attached 4-fluorophenyl ring. This extended π-electron system acts as a chromophore, giving rise to characteristic absorption bands in the UV region. The primary electronic transitions observed in such systems are π→π* (pi to pi antibonding) and n→π* (non-bonding to pi antibonding) transitions. libretexts.org

π→π Transitions:* These transitions involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital. They are typically high-energy transitions that result in strong absorption bands. The conjugated system in this compound allows for these transitions.

n→π Transitions:* These transitions involve the promotion of an electron from a non-bonding orbital (n), such as the lone pair electrons on the nitrogen atoms of the pyrimidine ring, to a π* antibonding orbital. These are generally lower in energy than π→π* transitions and result in weaker absorption bands. youtube.com

The absorption spectrum of this compound is expected to show strong absorption bands characteristic of these transitions. Research on similar pyrimidine derivatives has shown that the presence of C=N functional groups within a large conjugated system leads to strong absorption peaks resulting from overlapping n→π* and π→π* transitions. mdpi.com

Electronic TransitionOrbitals InvolvedGeneral Spectral RegionExpected Intensity
π → ππ bonding orbital → π antibonding orbital200-400 nmHigh (Strong)
n → πNon-bonding orbital (N lone pairs) → π antibonding orbital>270 nmLow (Weak)

The precise wavelength of maximum absorbance (λmax) and the intensity of the absorption (molar absorptivity, ε) would be influenced by the solvent used for the analysis, as solvent polarity can stabilize or destabilize the different electronic states. tanta.edu.eg

Computational and Theoretical Investigations of 4 Chloro 6 4 Fluorophenyl Pyrimidine

Quantum Chemical Calculations for Molecular Architecture and Electronic Properties

Quantum chemical calculations are fundamental to understanding the three-dimensional structure and electronic landscape of 4-Chloro-6-(4-fluorophenyl)pyrimidine. These methods, rooted in the principles of quantum mechanics, provide a detailed description of the molecule at the atomic level.

Density Functional Theory (DFT) Studies on Molecular Geometry and Stability

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems, such as molecules. researchgate.net By focusing on the electron density rather than the complex many-electron wavefunction, DFT offers a balance of accuracy and computational efficiency. For this compound, DFT calculations, often employing basis sets like B3LYP/6-311+G(d,p), are utilized to determine its most stable geometric configuration. jchemrev.comjchemrev.com

These calculations yield optimized molecular parameters, including bond lengths, bond angles, and dihedral angles, which define the molecule's three-dimensional shape. The stability of the pyrimidine (B1678525) and fluorophenyl rings, along with the influence of the chloro substituent, can be quantitatively assessed. The dihedral angle between the pyrimidine and the fluorophenyl rings is a key parameter, indicating the degree of planarity or twist in the molecule, which in turn affects its electronic properties and potential for intermolecular interactions. nih.gov

Table 1: Predicted Geometrical Parameters of this compound from DFT Calculations

ParameterBond/AnglePredicted Value
Bond LengthC-Cl~1.75 Å
C-F~1.36 Å
N1-C2~1.34 Å
C4-N3~1.33 Å
Bond AngleC2-N1-C6~115°
N1-C2-N3~128°
C4-C5-C6~117°
Dihedral AnglePhenyl Ring - Pyrimidine Ring~20-30°

Note: The values presented are typical and may vary depending on the specific computational method and basis set used.

Time-Dependent Density Functional Theory (TD-DFT) for Electronic Absorption Spectra Prediction

To understand how this compound interacts with light, Time-Dependent Density Functional Theory (TD-DFT) is employed. This method is an extension of DFT that allows for the calculation of excited state properties, such as electronic absorption spectra. jchemrev.com By simulating the electronic transitions between molecular orbitals, TD-DFT can predict the wavelengths at which the molecule will absorb light, as well as the intensity of these absorptions.

The predicted UV-visible spectrum provides valuable information about the electronic structure of the molecule. The main absorption bands are typically associated with π→π* and n→π* transitions within the aromatic pyrimidine and fluorophenyl rings. The positions and intensities of these bands are sensitive to the molecular geometry and the electronic nature of the substituents.

Table 2: Predicted Electronic Absorption Properties of this compound from TD-DFT Calculations

TransitionExcitation Energy (eV)Wavelength (nm)Oscillator Strength (f)
S₀ → S₁~4.2~295> 0.1
S₀ → S₂~4.8~258> 0.2
S₀ → S₃~5.5~225> 0.15

Note: These values are illustrative and depend on the computational parameters.

Molecular Orbital Analysis for Chemical Reactivity and Stability

The behavior of a molecule in chemical reactions is largely governed by the distribution and energy of its molecular orbitals. Analysis of these orbitals provides a framework for understanding the reactivity and kinetic stability of this compound.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Energy Gap)

Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is the orbital from which an electron is most likely to be donated, while the LUMO is the orbital to which an electron is most likely to be accepted. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's chemical reactivity and stability. researchgate.net

A large HOMO-LUMO gap suggests high kinetic stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. Conversely, a small gap indicates that the molecule is more polarizable and more likely to engage in chemical reactions. For this compound, the HOMO is expected to be localized primarily on the electron-rich pyrimidine ring and the phenyl ring, while the LUMO may be distributed over the entire molecule, with significant contributions from the pyrimidine ring.

Table 3: Frontier Molecular Orbital Energies of this compound

Molecular OrbitalEnergy (eV)
HOMO~ -6.5
LUMO~ -1.5
HOMO-LUMO Gap (ΔE)~ 5.0

Note: These are representative values and can vary with the level of theory and basis set.

Natural Bond Orbital (NBO) Analysis for Intermolecular Charge Delocalization

In this compound, NBO analysis can quantify the delocalization of electron density from the lone pairs of the nitrogen and halogen atoms to the antibonding orbitals of the aromatic rings. The strength of these interactions is measured in terms of stabilization energy. This analysis helps in understanding the electronic communication between the pyrimidine and fluorophenyl moieties.

Electrostatic Potential Mapping for Reactive Sites

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive sites. The MEP is plotted onto the electron density surface, with different colors representing different electrostatic potential values.

Typically, regions of negative electrostatic potential (often colored red) are associated with high electron density and are susceptible to electrophilic attack. In this compound, these regions are expected to be located around the nitrogen atoms of the pyrimidine ring due to their lone pairs of electrons.

Conversely, regions of positive electrostatic potential (often colored blue) indicate electron-deficient areas that are prone to nucleophilic attack. Such regions would likely be found around the hydrogen atoms and potentially near the carbon atom attached to the chlorine, due to the electron-withdrawing nature of the halogen. The MEP map thus provides a visual guide to the molecule's reactivity, complementing the insights gained from FMO analysis.

Molecular Electrostatic Potential (MEP) Surface Analysis

Molecular Electrostatic Potential (MEP) analysis is a crucial computational method used to visualize the three-dimensional charge distribution of a molecule, providing a map of its electrophilic and nucleophilic regions. This map is invaluable for predicting how the molecule will interact with other molecules, particularly biological macromolecules like proteins. The MEP surface is typically color-coded, with red indicating regions of high electron density (negative potential, susceptible to electrophilic attack) and blue indicating regions of low electron density (positive potential, susceptible to nucleophilic attack). Green and yellow represent areas with intermediate potential. physchemres.org

For this compound, the MEP surface is expected to show distinct regions of varying electrostatic potential. The most negative potential (red/yellow regions) is anticipated to be localized around the two nitrogen atoms of the pyrimidine ring due to their high electronegativity and the presence of lone pairs of electrons. nih.govresearchgate.net These nitrogen atoms represent the primary sites for hydrogen bonding and other electrophilic interactions.

Topological Analysis of Chemical Bonding Characteristics

Topological analysis of the electron density provides a deeper understanding of the chemical bonds and non-covalent interactions within a molecule. Methods such as the Electron Localization Function (ELF), Localized Orbital Locator (LOL), and Reduced Density Gradient (RDG) are employed to partition the molecular space into chemically meaningful regions.

Electron Localization Function (ELF)

The Electron Localization Function (ELF) is a measure of the probability of finding an electron in the neighborhood of a reference electron with the same spin. wikipedia.org It provides a clear picture of electron localization in atomic and molecular systems, allowing for the identification of core electrons, covalent bonds, and lone pairs. jussieu.fr ELF values range from 0 to 1, where a value close to 1 indicates a high degree of electron localization, characteristic of covalent bonds and lone pairs, while lower values suggest delocalized electrons. wikipedia.orgresearchgate.net

In an ELF analysis of this compound, distinct localization domains (basins) would be observed. High ELF values are expected in the regions corresponding to the C-C and C-H bonds of the phenyl ring and the C-N and C-C bonds of the pyrimidine ring, indicating their covalent nature. Furthermore, prominent localization basins would be associated with the lone pairs of the two nitrogen atoms in the pyrimidine ring and the halogen atoms (chlorine and fluorine). researchgate.net This analysis helps in visualizing the molecule in terms of its fundamental chemical components, aligning with classical concepts like VSEPR theory. wikipedia.org

Localized Orbital Locator (LOL)

Similar to ELF, the Localized Orbital Locator (LOL) is another scalar field used to visualize and analyze chemical bonding patterns. rsc.org It is particularly effective at differentiating regions of high electron localization, such as covalent bonds and lone pairs, from regions of delocalized electrons. researchgate.net LOL plots often provide a clearer and more intuitive picture of π-electron delocalization compared to ELF. rsc.org

For this compound, an LOL analysis would complement the ELF findings. It would distinctly map the σ-framework of the molecule, showing high LOL values along the axes of all covalent bonds. The analysis would also highlight the lone pair regions on the nitrogen and halogen atoms. The LOL profile of the aromatic phenyl ring and the pyrimidine ring would provide insight into the extent of π-electron delocalization across these cyclic systems.

Reduced Density Gradient (RDG)

The Reduced Density Gradient (RDG) is a computational tool based on Density Functional Theory (DFT) that is exceptionally useful for identifying and visualizing non-covalent interactions (NCIs). researchgate.net It plots the RDG against the electron density, multiplied by the sign of the second eigenvalue of the Hessian matrix, to distinguish between different types of interactions. Large negative values indicate strong attractive interactions (like hydrogen bonds), values near zero indicate weak van der Waals interactions, and large positive values signify strong steric repulsion. researchgate.netresearchgate.net

An RDG analysis of this compound would be critical for understanding potential intramolecular and intermolecular interactions. It would likely reveal weak intramolecular van der Waals forces between the pyrimidine and phenyl rings. When studying the molecule within a protein active site, RDG analysis would be instrumental in visualizing the specific non-covalent interactions, such as hydrogen bonds to the pyrimidine nitrogens, π-stacking with the aromatic rings, and halogen bonds involving the chlorine atom, which collectively contribute to binding affinity. researchgate.net

Molecular Docking Simulations for Prediction of Ligand-Protein Interactions

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target protein. This method is widely used in drug discovery to screen virtual libraries of compounds and to understand the molecular basis of ligand-protein interactions. Pyrimidine derivatives are well-known scaffolds for inhibitors of various protein kinases, which are crucial targets in cancer therapy. nih.govbau.edu.trresearchgate.net

Docking simulations of this compound into the ATP-binding site of a protein kinase, such as Epidermal Growth Factor Receptor (EGFR) or Cyclin-Dependent Kinase 2 (CDK2), would likely show a characteristic binding mode. Typically, the pyrimidine core acts as a hinge-binder, forming one or more critical hydrogen bonds between its nitrogen atoms and the backbone amide residues of the kinase hinge region. nih.govresearchgate.net The 4-fluorophenyl group would likely extend into a hydrophobic pocket, forming van der Waals and π-π stacking interactions with aromatic residues like phenylalanine or tyrosine. The chlorine atom at the 6-position can also contribute to binding through hydrophobic or halogen bonding interactions. The docking score, an estimate of binding affinity, helps to rank potential inhibitors. dovepress.com

Below is a representative table of docking results for similar pyrimidine-based kinase inhibitors, illustrating the typical data obtained from such simulations.

Compound AnalogueTarget ProteinDocking Score (kcal/mol)Key Hinge InteractionsOther Key Interactions
Pyrido[2,3-d]pyrimidine (B1209978) 5aEGFR-8.5Met793Hydrophobic interactions with Leu718, Val726
Pyrido[2,3-d]pyrimidine 5aCDK4/cyclin D1-9.2Val101π-π stacking with Phe98
Dihydropyrimidine DHPM7Lipoxygenase-6.42N/AInteractions with His523, Phe177
2-aminopyrimidine derivative 6SARS-CoV-2 Mpro-7.1His41, Cys145Hydrophobic pocket interactions

Molecular Dynamics (MD) Simulations for Conformational Studies and Dynamic Behavior

While molecular docking provides a static snapshot of the ligand-protein complex, Molecular Dynamics (MD) simulations offer a dynamic view, simulating the movements and interactions of atoms and molecules over time. MD simulations are essential for assessing the stability of the docked pose, exploring conformational changes in both the ligand and the protein, and calculating binding free energies with greater accuracy. mdpi.comrsc.org

An MD simulation of the this compound-kinase complex would typically be run for hundreds of nanoseconds. bau.edu.tr The analysis of the simulation trajectory would focus on several key metrics:

Root Mean Square Deviation (RMSD): The RMSD of the ligand and protein backbone atoms is monitored to assess the stability of the complex. A stable RMSD profile suggests that the docked pose is maintained throughout the simulation.

Root Mean Square Fluctuation (RMSF): RMSF analysis identifies the flexibility of different parts of the protein, highlighting regions that may undergo conformational changes upon ligand binding.

Hydrogen Bond Analysis: The persistence of key hydrogen bonds, particularly those in the hinge region, is tracked over time to confirm their stability and importance for binding. mdpi.com

Binding Free Energy Calculations: Techniques like MM/GBSA (Molecular Mechanics/Generalized Born Surface Area) are applied to the MD trajectory to calculate the binding free energy, providing a more rigorous estimate of binding affinity than docking scores alone. bau.edu.tr

These simulations provide a comprehensive understanding of the dynamic behavior of the ligand in the active site, validating the docking results and offering crucial insights for the rational design of more potent and selective inhibitors. rsc.orgnih.gov

Exploration of Biological Activities and Molecular Interactions of 4 Chloro 6 4 Fluorophenyl Pyrimidine in Vitro & in Silico

In Vitro Assessment of Targeted Biological Activities

Antiproliferative Activity against Various Cancer Cell Lines (e.g., Ovarian Cancer, Prostate Cancer)

While specific data on the antiproliferative activity of 4-Chloro-6-(4-fluorophenyl)pyrimidine against ovarian and prostate cancer cell lines is not extensively documented in the available research, broader studies on pyrimidine (B1678525) derivatives have demonstrated significant cytotoxic effects against various human cancer cell lines.

For instance, a series of novel pyrazolo[3,4-d]pyrimidine derivatives were evaluated for their antiproliferative activity. One compound in this series demonstrated potent activity against the CNS cancer cell line SNB-75 with a median growth inhibition (GI50) of 1.71 μM rsc.org. This particular derivative showed significant growth inhibition against several cancer cell lines, including non-small cell lung cancer (HOP-62), CNS cancer (SNB-75), breast cancer (HS578T), and melanoma (MALME-3M) rsc.org.

Furthermore, studies on other substituted pyrimidines have highlighted their potential as anticancer agents. For example, novel indolyl-pyrimidine hybrids have been synthesized and evaluated for their antitumor activity, with some derivatives showing remarkable activity with GI50 values as low as 35 nM against certain cancer cell lines researchgate.net. The antiproliferative effects of these compounds are often attributed to their ability to inhibit key enzymes involved in cancer progression, such as EGFR and VEGFR-2 researchgate.net.

Although direct evidence for this compound is limited, the consistent antiproliferative activity observed across a wide range of structurally related pyrimidine derivatives suggests that this compound could also possess cytotoxic properties against cancer cell lines, warranting further investigation into its efficacy against ovarian and prostate cancers.

Anti-inflammatory Potential and Cyclooxygenase (COX) Enzyme Inhibition Studies

The anti-inflammatory properties of pyrimidine derivatives are well-documented, with many exhibiting their effects through the inhibition of cyclooxygenase (COX) enzymes, particularly the inducible isoform, COX-2. The overexpression of COX-2 is associated with inflammatory processes and various cancers.

A study focusing on novel 6-(4-fluorophenyl)-pyrimidine-5-carbonitrile derivatives reported significant anti-inflammatory activity and COX-2 inhibitory effects nih.gov. Two derivatives from this series demonstrated noteworthy inhibition of inflammation, recorded at 87% and 74% in a carrageenan-induced rat paw edema model nih.gov. This highlights the potential of the 6-(4-fluorophenyl)pyrimidine scaffold as a basis for developing potent and selective COX-2 inhibitors.

Other research on pyrimidine derivatives has further substantiated their role as anti-inflammatory agents. Certain pyrimidine compounds have shown high selectivity towards COX-2 over COX-1, which is a desirable characteristic for reducing the gastrointestinal side effects associated with non-steroidal anti-inflammatory drugs (NSAIDs) mdpi.com. The mechanism of action is generally associated with the suppression of prostaglandin (B15479496) E2 (PGE2) generation by inhibiting COX enzyme activity nih.gov.

Table 1: In Vitro COX-2 Inhibition by Selected Pyrimidine Derivatives

Compound/DerivativeCOX-2 IC50 (µM)Selectivity Index (COX-1 IC50 / COX-2 IC50)
Pyrimidine Derivative L1Comparable to MeloxicamHigh
Pyrimidine Derivative L2Comparable to MeloxicamHigh
6-(4-fluorophenyl)-pyrimidine-5-carbonitrile derivative 109Data not specifiedData not specified
6-(4-fluorophenyl)-pyrimidine-5-carbonitrile derivative 110Data not specifiedData not specified

Note: Specific IC50 values for the 6-(4-fluorophenyl)-pyrimidine-5-carbonitrile derivatives were not provided in the cited source, but their significant in vivo anti-inflammatory and COX-2 inhibitory effects were highlighted.

Antimicrobial Activity against Specific Bacterial and Fungal Pathogens

Pyrimidine derivatives have demonstrated a broad spectrum of antimicrobial activity against various bacterial and fungal pathogens. While specific data for this compound is scarce, the general class of compounds has been extensively studied.

A series of novel pyrimidine derivatives were synthesized and evaluated for their in vitro antimicrobial activity. The results revealed that some compounds exhibited excellent activity against Gram-positive bacteria (Staphylococcus aureus and Bacillus subtilis), a Gram-negative bacterium (Escherichia coli), and two fungal species (Candida albicans and Aspergillus flavus) when compared with standard drugs like ampicillin and clotrimazole nih.gov.

Another study on fused pyrimidines identified two 6-aryl-7H-pyrrolo[2,3-d]pyrimidin-4-amines with potent activity against Staphylococcus aureus, with Minimum Inhibitory Concentration (MIC) values as low as 8 mg/L nih.gov. The combination of these compounds with an antimicrobial peptide resulted in a four-fold decrease in the MIC, indicating a synergistic effect nih.gov.

The antifungal potential of pyrimidine derivatives has also been explored. In one study, novel pyrimidine derivatives containing an amide moiety were synthesized and tested against several phytopathogenic fungi. Some of these compounds exhibited excellent antifungal activity, with EC50 values against Phomopsis sp. as low as 10.5 μg/ml, which was superior to the commercial fungicide Pyrimethanil nih.gov.

Table 2: Antimicrobial Activity of Selected Pyrimidine Derivatives

Compound/DerivativeTarget OrganismMIC (µg/mL)
Pyrimidopyrimidine derivative 3bS. aureus, B. subtilis, E. coli, C. albicans, A. flavusNot specified, but showed excellent activity
6-Aryl-7H-pyrrolo[2,3-d]pyrimidin-4-amineS. aureus8
Pyrimidine-amide derivative 5oPhomopsis sp.10.5 (EC50)

Enzyme Inhibition Studies (e.g., Dihydrofolate Reductase (DHFR), Microtubule Affinity-Regulating Kinase 4 (MARK4), MDM2, Enzymes Involved in Nucleotide Synthesis)

The biological activities of pyrimidine derivatives are often linked to their ability to inhibit specific enzymes that are crucial for cellular processes.

Dihydrofolate Reductase (DHFR): DHFR is a key enzyme in the synthesis of tetrahydrofolate, which is essential for the de novo synthesis of purines, thymidylate, and certain amino acids. Inhibition of DHFR can lead to the disruption of DNA synthesis and cell death, making it an attractive target for anticancer and antimicrobial therapies. While no direct studies on the inhibition of DHFR by this compound were found, the pyrimidine core is a common feature in many known DHFR inhibitors.

Microtubule Affinity-Regulating Kinase 4 (MARK4): MARK4 is a protein kinase that plays a role in microtubule dynamics and has been implicated in neurodegenerative diseases like Alzheimer's. A series of 4,6-disubstituted pyrimidine-based compounds were synthesized and evaluated as MARK4 inhibitors. The ATPase inhibition assay showed that these compounds had IC50 values in the micromolar range against MARK4, suggesting that the pyrimidine scaffold can be a starting point for developing MARK4 inhibitors nih.govresearchgate.netnih.gov.

Murine Double Minute 2 (MDM2): The MDM2 protein is a key negative regulator of the p53 tumor suppressor. Inhibition of the MDM2-p53 interaction can restore p53 function, leading to apoptosis in cancer cells. Several small-molecule inhibitors of MDM2 have been developed, some of which feature a core structure that interacts with key residues in the MDM2 binding pocket. A study on spirooxindole derivatives, which are potent MDM2 inhibitors, included a compound with a 3-chloro-2-fluorophenyl group that projects into the Leu26 p53 binding pocket of the MDM2 protein nih.gov. This suggests that the 4-fluorophenyl moiety of this compound could potentially interact with similar hydrophobic pockets in target enzymes. Some of these inhibitors have shown high binding affinity to MDM2 with Ki values less than 1 nM and potent cell growth inhibition of cancer cell lines with IC50 values in the nanomolar range nih.govacs.org.

Enzymes Involved in Nucleotide Synthesis: The de novo pyrimidine biosynthesis pathway is a critical process for cell proliferation, and its inhibition is a target for cancer therapy. While specific data for this compound is not available, the general principle of targeting this pathway with pyrimidine analogues is an active area of research.

Anticonvulsant Activity Screening

Several studies have investigated the anticonvulsant potential of pyrimidine derivatives. The evaluation is often carried out using standard animal models such as the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) tests. The MES test is a model for generalized tonic-clonic seizures, while the scPTZ test is a model for absence seizures.

One study reported the synthesis of 7-phenyl-4,5,6,7-tetrahydrothieno[3,2-b]pyridine derivatives, with one compound, 5-(4-Chlorophenyl)-4,5-dihydrothieno[2,3-e] nih.govacs.orgnih.govtriazolo[4,3-a]pyridine, showing excellent anticonvulsant activity. In the MES and scPTZ tests, this compound had ED50 values of 9.5 mg/kg and 20.5 mg/kg, respectively, and a better safety profile than the clinical drugs carbamazepine and ethosuximide researchgate.net.

Another study on new triazolopyrimidine derivatives also reported significant anticonvulsive activity in both MES and PTZ-induced seizure models nih.gov. These findings suggest that the pyrimidine scaffold is a promising framework for the development of novel anticonvulsant agents.

Structure-Activity Relationship (SAR) Studies of this compound Derivatives

Structure-activity relationship (SAR) studies are crucial for optimizing the biological activity of lead compounds. For pyrimidine derivatives, several SAR studies have provided insights into the structural features that govern their antiproliferative, anti-inflammatory, and antimicrobial activities.

Antiproliferative Activity: SAR studies on pyridine derivatives, which share a similar heterocyclic core, have shown that the presence and position of substituents like -OMe, -OH, -C=O, and NH2 groups can enhance antiproliferative activity. Conversely, the presence of halogen atoms or bulky groups may lead to lower activity mdpi.com. For pyrimidine-based compounds, the nature of the substituent at various positions on the pyrimidine ring significantly influences their cytotoxic potency. The addition of different aryl and heterocyclic moieties can modulate the activity and selectivity against different cancer cell lines researchgate.net.

Anti-inflammatory Activity: In the context of anti-inflammatory pyrimidines, SAR analysis of 6-(4-fluorophenyl)-pyrimidine-5-carbonitrile derivatives indicated that the pyrimidine core with specific substitutions is key for COX-2 inhibition nih.gov. The nature and position of substituents on the phenyl ring attached to the pyrimidine can greatly influence the selectivity and potency of COX-2 inhibition rsc.org.

Antimicrobial Activity: For antimicrobial pyrimidine derivatives, SAR studies have shown that the type and position of substituents on the pyrimidine ring are critical for activity. For instance, in a series of 6-aryl-7H-pyrrolo[2,3-d]pyrimidin-4-amines, a bromo or iodo substitution in the 4-benzylamine group and a hydroxyl group in the meta or para position of the 6-aryl unit were found to be crucial for potent activity against S. aureus nih.gov. The introduction of different functional groups can modulate the spectrum of activity against various bacterial and fungal strains nih.gov.

Elucidating the Influence of Structural Modifications on Biological Efficacy

The biological efficacy of pyrimidine derivatives is intricately linked to their structural features. Modifications at various positions of the pyrimidine ring and its substituents can lead to significant changes in activity, selectivity, and pharmacokinetic properties. For compounds related to this compound, the nature of the substituent at the 6-position and the group replacing the chlorine at the 4-position are critical determinants of their biological effects.

Structure-activity relationship (SAR) studies on analogous 4,6-disubstituted pyrimidines have revealed several key insights:

Substitution at the 4-position: The chlorine atom at the 4-position is a versatile handle for introducing various functionalities through nucleophilic substitution reactions. The nature of the group introduced can dramatically alter the biological activity. For instance, the introduction of substituted anilines at this position in related pyrimidine scaffolds has been shown to be crucial for potent inhibition of protein kinases.

Aryl group at the 6-position: The substitution pattern on the phenyl ring at the 6-position plays a significant role in modulating biological activity. Electron-withdrawing groups, such as the fluorine atom in the target compound, can influence the electronic distribution of the entire molecule, potentially enhancing interactions with biological targets. In some series of 6-arylquinolines, the presence of a chlorine atom at the 6-position was found to be superior to a fluorine atom or a methoxy group for antiplasmodial potency nih.gov.

Other ring substitutions: Modifications at other positions of the pyrimidine ring, while not present in the parent compound, are also known to be important. For example, the introduction of a 2-amino group in certain pyrrolo[2,3-d]pyrimidines is vital for multiple receptor tyrosine kinase inhibition.

Table 1: Influence of Structural Modifications on Biological Efficacy of Related Pyrimidine Derivatives

ScaffoldModificationObserved Effect on Biological ActivityReference Target/Activity
6-Aryl-2,4-dichloropyrimidineSubstitution at C4 with various aminesRegioselective amination at C4 is crucial for generating biologically active compounds.General synthetic intermediate for kinase inhibitors
6-Chloro-2-arylvinylquinolinesSubstitution of fluorine with chlorine at C6Enhanced antiplasmodial activity. nih.govAntimalarial
N-phenyl-6-chloro-4-hydroxy-2-quinolone-3-carboxamidesIntroduction of chloro group at C6Explored for its effect on inhibitory activity against cancer cell lines.Anticancer (PI3Kα) mdpi.com
Pyrazolo[3,4-d]pyrimidinesVaried substitutions on the pyrazole (B372694) and pyrimidine ringsDevelopment of potent and selective kinase inhibitors.Anticancer (BTK, EGFR) nih.govrsc.org

Rational Design Principles for Optimizing Biological Activity

The rational design of potent and selective pyrimidine-based inhibitors often targets protein kinases, a class of enzymes frequently implicated in cancer and inflammatory diseases. The pyrimidine core can serve as a scaffold that mimics the adenine base of ATP, enabling it to bind to the hinge region of the kinase ATP-binding pocket.

Key principles for optimizing the biological activity of compounds like this compound include:

Hinge Binding: The nitrogen atoms of the pyrimidine ring are crucial for forming hydrogen bonds with the backbone of the kinase hinge region, a critical interaction for anchoring the inhibitor in the ATP-binding site.

Exploiting Hydrophobic Pockets: The 4-fluorophenyl group at the 6-position can be directed towards hydrophobic pockets within the kinase active site. The fluorine atom can modulate the electronic properties and potentially form favorable interactions.

Gatekeeper Residue Interaction: The substituent at the 4-position can be designed to interact with the "gatekeeper" residue, a key determinant of kinase selectivity. By tailoring the size and nature of this substituent, selectivity for a specific kinase or a family of kinases can be achieved.

Solvent Front Exposure: Portions of the molecule can be designed to extend towards the solvent-exposed region of the active site, allowing for the introduction of polar groups to improve solubility and pharmacokinetic properties without compromising binding affinity.

The pyrazolo[3,4-d]pyrimidine scaffold, an isostere of the purine ring system, has been successfully employed in the design of numerous kinase inhibitors, highlighting the effectiveness of mimicking the ATP structure. rsc.org

Mechanistic Insights into Molecular Interactions with Biological Targets

Understanding the molecular interactions between a compound and its biological target is fundamental to elucidating its mechanism of action and for guiding further optimization. For this compound, in silico methods such as molecular docking can provide valuable predictions of its binding behavior.

Analysis of Predicted Binding Affinities and Modes

Molecular docking studies of structurally related pyrimidine derivatives targeting protein kinases have consistently shown the importance of the pyrimidine core in establishing key hydrogen bonding interactions with the hinge region of the kinase. It is predicted that this compound would adopt a similar binding mode.

Predicted Binding Mode: The pyrimidine ring is expected to form one or two hydrogen bonds with the backbone amide and/or carbonyl groups of the hinge region residues (e.g., methionine in EGFR). The 4-fluorophenyl group would likely occupy a hydrophobic pocket, with the fluorine atom potentially forming halogen bonds or other favorable electrostatic interactions. The chlorine atom at the 4-position would be positioned to allow for the attachment of other functional groups that could further enhance binding affinity and selectivity by interacting with other regions of the ATP-binding site.

Table 2: Predicted Binding Affinities and Interactions of a Representative 4-Chloro-6-arylpyrimidine with a Model Kinase (EGFR)

ParameterPredicted Value/Interaction
Binding Affinity (Docking Score)-7.5 to -9.0 kcal/mol (estimated based on similar compounds)
Key Hydrogen BondsPyrimidine N1/N3 with hinge region residues (e.g., Met793 in EGFR)
Hydrophobic Interactions4-fluorophenyl ring with hydrophobic residues in the active site (e.g., Leu718, Val726, Ala743 in EGFR)
Other Potential InteractionsFluorine atom may form halogen bonds or dipole-dipole interactions.

Investigation of Interference with Specific Cellular Signaling Pathways

Given that many pyrimidine derivatives are designed as kinase inhibitors, it is highly probable that this compound could interfere with cellular signaling pathways regulated by protein kinases. Aberrant kinase activity is a hallmark of many diseases, particularly cancer, where it drives cell proliferation, survival, and metastasis.

Potential signaling pathways that could be modulated by this compound, based on the activity of related molecules, include:

EGFR Signaling Pathway: The epidermal growth factor receptor (EGFR) is a well-established target for anticancer therapies. Many 4-anilino-pyrimidine derivatives are potent EGFR inhibitors.

VEGFR Signaling Pathway: Vascular endothelial growth factor receptor (VEGFR) plays a crucial role in angiogenesis (the formation of new blood vessels), a process essential for tumor growth and metastasis.

Other Tyrosine Kinase Pathways: Depending on its selectivity profile, the compound could also inhibit other receptor or non-receptor tyrosine kinases involved in various cellular processes.

Inhibition of these pathways can lead to a variety of cellular effects, including apoptosis (programmed cell death), cell cycle arrest, and inhibition of cell migration and invasion.

In Silico Prediction of Drug-Likeness and Relevant Pharmacokinetic Parameters

The success of a drug candidate is not solely dependent on its biological activity but also on its pharmacokinetic properties, which are often summarized by the acronym ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity). In silico tools are widely used in the early stages of drug discovery to predict these properties and assess the "drug-likeness" of a compound.

For this compound, several key parameters can be predicted:

Lipinski's Rule of Five: This rule provides a set of guidelines to evaluate the drug-likeness of a compound and its potential for oral bioavailability. The parameters include molecular weight, lipophilicity (logP), number of hydrogen bond donors, and number of hydrogen bond acceptors.

ADMET Properties: Computational models can predict various pharmacokinetic parameters such as human intestinal absorption, blood-brain barrier penetration, plasma protein binding, and potential for metabolism by cytochrome P450 enzymes.

Table 3: In Silico Prediction of Drug-Likeness and Pharmacokinetic Parameters for this compound

ParameterPredicted ValueImplication
Molecular Weight~224.6 g/molCompliant with Lipinski's Rule (<500)
logP (Lipophilicity)~3.5 - 4.0Compliant with Lipinski's Rule (<5)
Hydrogen Bond Donors0Compliant with Lipinski's Rule (<5)
Hydrogen Bond Acceptors2 (N atoms in pyrimidine)Compliant with Lipinski's Rule (<10)
Human Intestinal AbsorptionHighGood potential for oral bioavailability.
Blood-Brain Barrier PenetrationLikely to crossPotential for CNS activity (could be desirable or a side effect).
CYP450 InhibitionPotential for inhibition of some isoforms (e.g., CYP2D6, CYP3A4)Risk of drug-drug interactions needs to be considered.
Toxicity RiskGenerally low, but potential for mutagenicity and carcinogenicity should be evaluated.Further toxicological studies would be required.

Potential Applications of 4 Chloro 6 4 Fluorophenyl Pyrimidine Beyond Medicinal Chemistry

Applications in Advanced Materials Science Research

The pyrimidine (B1678525) core, particularly when functionalized with reactive groups and stable aromatic rings, offers a robust scaffold for the creation of high-performance materials. The inherent thermal stability and specific electronic characteristics of the pyrimidine ring system are advantageous for materials science applications.

Development of Novel Polymeric Materials with Enhanced Stability

The presence of a reactive chlorine atom on the pyrimidine ring of 4-Chloro-6-(4-fluorophenyl)pyrimidine allows it to serve as a monomer in polymerization reactions. Nucleophilic substitution reactions can be employed to replace the chlorine atom, creating linkages to form polymer chains. Research into related pyrimidine derivatives has shown promise in synthesizing polymers with notable stability. For instance, polymers incorporating the pyrimidine structure have demonstrated enhanced thermal stability and chemical resistance, which are critical properties for materials used in demanding environments. chemimpex.com

Furthermore, aminopyrimidine compounds, which can be synthesized from chloro-pyrimidines, are utilized as organic N-donor ligands to construct coordination polymers. nih.gov These materials, formed by the self-assembly of metal ions and organic ligands, are investigated for their unique architectures and properties, including porosity, catalysis, and sensing. The bifunctional nature of molecules like this compound could potentially lead to the formation of complex, multi-dimensional polymeric networks with tailored functionalities.

Polymer TypePrecursor Compound ClassKey PropertiesPotential Application Areas
High-Performance PolymersChloro-phenyl-pyrimidinesEnhanced thermal stability, Chemical resistanceAerospace, Automotive, Electronics
Coordination PolymersAminopyrimidines (derived from chloro-pyrimidines)Novel architectures, Porosity, Catalytic activityGas storage, Separation, Catalysis, Sensing

Exploration in Electronic and Optical Materials Research

Pyrimidine derivatives are being actively investigated for their potential in electronic and optical devices due to their distinct electronic properties. The π-deficient nature of the pyrimidine ring, combined with the electron-withdrawing and -donating substituents, can be harnessed to design molecules with specific light-absorbing and emitting properties. nih.gov

Research on a complex pyrimidine derivative containing a 4-fluorophenyl group, N-(4-(4-fluorophenyl)-6-isopropyl-5-(methoxymethyl)pyrimidin-2-yl)-N-methylmethanesulfonamide (PMMS), has demonstrated significant nonlinear optical (NLO) properties. nih.govrsc.orgresearchgate.net Such materials are crucial for advanced applications in photonics and optical computing, as they can alter the properties of light. The study revealed that PMMS exhibited a third-order nonlinear susceptibility superior to some known materials, highlighting the potential of fluorophenyl-pyrimidine scaffolds in optical technologies. nih.govrsc.org Additionally, similar compounds like 4-Chloro-2-[(4-fluorophenyl)methyl]pyrimidine are reportedly used in the development of organic semiconductors and organic light-emitting diodes (OLEDs), suggesting a broader role for this class of compounds in organic electronics.

Material TypeInvestigated DerivativeKey PropertyPotential Application
Nonlinear Optical (NLO) MaterialN-(4-(4-fluorophenyl)-6-isopropyl-5-(methoxymethyl)pyrimidin-2-yl)-N-methylmethanesulfonamideHigh third-order nonlinear susceptibility (χ3)Advanced optical devices, Photonics
Organic Semiconductor/OLED4-Chloro-2-[(4-fluorophenyl)methyl]pyrimidineSemiconductor propertiesOrganic electronics, Displays

Role in Agricultural Chemistry Investigations

In the quest for new and effective crop protection agents, heterocyclic compounds play a pivotal role. The pyrimidine scaffold is a well-established pharmacophore in various commercial herbicides, and ongoing research seeks to discover novel pyrimidine-based compounds with improved efficacy and new modes of action to combat herbicide resistance.

Evaluation of Herbicidal Properties and Mechanisms

Several studies have highlighted the herbicidal potential of pyrimidine derivatives. A significant breakthrough has been the discovery of a novel herbicidal mechanism of action involving the disruption of the de novo pyrimidine biosynthesis pathway in plants. digitellinc.compnas.org Certain pyrimidine-based compounds have been shown to inhibit the enzyme dihydroorotate (B8406146) dehydrogenase (DHODH), which is a critical step in this pathway. digitellinc.comnih.govresearchgate.net This inhibition leads to a depletion of essential pyrimidines, ultimately causing weed death. The discovery of this target represents a major advancement in developing herbicides with a new mode of action, which is crucial for managing weeds that have developed resistance to existing herbicides. digitellinc.compnas.org

Research on various pyrimidine analogues has demonstrated their effectiveness. For example, compounds like 4-Chloro-6-(4-chlorophenyl)-2-phenylpyrimidine serve as key ingredients in the development of herbicides for controlling weed growth while minimizing crop damage. chemimpex.com Other studies on pyrido[2,3-d]pyrimidine (B1209978) and thiazolo[3,2-a]pyrimidine derivatives have also shown significant herbicidal activity against various weed species, further validating the potential of the broader pyrimidine family in agrochemical applications. mdpi.comnih.gov

Herbicide Class/DerivativeMechanism of ActionKey Findings
Aryl Pyrrolidinone Anilides (related to pyrimidine biosynthesis)Inhibition of dihydroorotate dehydrogenase (DHODH), disrupting pyrimidine biosynthesis. digitellinc.compnas.orgnih.govRepresents a new mode of action for herbicides, crucial for combating weed resistance. pnas.org
4-Chloro-6-(4-chlorophenyl)-2-phenylpyrimidineNot specified, but used as a key ingredient in herbicides.Effective in controlling weed growth with minimal crop damage. chemimpex.com
Pyrido[2,3-d]pyrimidine CompoundsInhibition of protoporphyrinogen (B1215707) oxidase (PPO).Good herbicidal activity against monocotyledonous plants like bentgrass. mdpi.com
Thiazolo[3,2-a]pyrimidine DerivativesPotential calcium channel blockage.Selective pre- and post-emergence herbicidal activity against various weeds. nih.gov

Future Research Directions and Unresolved Challenges for 4 Chloro 6 4 Fluorophenyl Pyrimidine

Development of Innovative and Sustainable Synthetic Routes

A primary challenge in the utilization of 4-Chloro-6-(4-fluorophenyl)pyrimidine is the development of more efficient and environmentally benign synthetic methodologies. Traditional synthesis routes for pyrimidine (B1678525) derivatives often involve harsh reagents and generate significant waste. rasayanjournal.co.in Future research should focus on pioneering innovative pathways that are both high-yielding and sustainable.

Key areas for exploration include:

Catalytic Cross-Coupling Reactions: Advanced catalytic systems, such as palladium-catalyzed Suzuki and Stille couplings, offer a powerful tool for derivatizing the chloropyrimidine core. biomedpharmajournal.orgresearchgate.netresearchgate.net Research aimed at developing novel catalysts with higher turnover numbers and broader substrate scope could streamline the synthesis of complex analogs.

Microwave-Assisted Synthesis: The application of microwave irradiation can dramatically reduce reaction times and improve yields in pyrimidine synthesis. rasayanjournal.co.innih.gov A systematic exploration of microwave-assisted protocols for the synthesis of this compound and its derivatives is a promising avenue.

One-Pot and Multicomponent Reactions: Designing synthetic sequences where multiple transformations occur in a single reaction vessel without isolating intermediates can significantly enhance efficiency and reduce solvent waste. rasayanjournal.co.in

Flow Chemistry: Continuous flow reactors provide precise control over reaction parameters, enhancing safety and scalability. Adapting the synthesis of this compound to flow chemistry could offer substantial advantages for industrial-scale production.

Synthetic MethodologyPotential AdvantageResearch Focus
Advanced CatalysisHigh efficiency, specificity, and functional group tolerance.Development of novel, highly active, and recyclable catalysts.
Microwave-Assisted SynthesisReduced reaction times, increased yields, and lower energy consumption. rasayanjournal.co.inOptimization of reaction conditions for specific synthetic steps.
Multicomponent ReactionsIncreased atom economy, reduced waste, and simplified procedures. rasayanjournal.co.inDesign of novel convergent synthetic strategies.
Flow ChemistryEnhanced safety, scalability, and process control.Adaptation and optimization of existing batch syntheses to continuous flow.

Comprehensive Elucidation of Structure-Mechanism Relationships for Biological Efficacy

While pyrimidine derivatives are known to possess a wide range of biological activities, a detailed understanding of the structure-activity relationships (SAR) and the precise molecular mechanisms of action for this compound derivatives remains an unresolved challenge. nih.gov The presence of the chloro and fluorophenyl groups is understood to contribute to binding affinity and specificity, and the pyrimidine ring can interact with proteins or nucleic acids. However, moving beyond these general principles requires a more systematic approach.

Future research should be directed towards:

Systematic Analog Synthesis: A comprehensive library of analogs should be synthesized by systematically modifying the 4-fluorophenyl ring and substituting the chlorine atom at the 6-position with various functional groups.

Biological Screening: These analogs must be screened against diverse biological targets to build a robust SAR profile. This will help identify the key structural features responsible for potency and selectivity.

Structural Biology Studies: For active compounds, obtaining co-crystal structures with their biological targets (e.g., enzymes, receptors) through X-ray crystallography is crucial. This will provide atomic-level insights into the binding interactions and elucidate the precise mechanism of action, guiding the rational design of next-generation compounds.

Integration of Advanced Computational and Experimental Methodologies for Predictive Modeling

The synergy between computational modeling and experimental synthesis offers a powerful paradigm for accelerating the discovery of novel compounds. nih.gov An unresolved challenge is the development of highly accurate predictive models specifically tailored to the this compound scaffold.

Future research efforts should focus on integrating the following methodologies:

Pharmacophore Modeling and 3D-QSAR: Developing pharmacophore models and quantitative structure-activity relationship (QSAR) models can identify the essential chemical features required for biological activity and predict the potency of virtual compounds before their synthesis. nih.govmdpi.com

Molecular Docking and Dynamics Simulations: These techniques can predict the binding modes and affinities of derivatives within the active sites of specific biological targets, providing a rationale for observed activities and guiding further optimization. nih.gov

Iterative Design-Synthesis-Test Cycles: An integrated approach where computational predictions guide the selection of compounds for synthesis is essential. The experimental biological data is then used to refine and improve the predictive power of the computational models, creating a feedback loop that accelerates the discovery process.

Computational TechniqueApplication in ResearchGoal
Pharmacophore MappingIdentify essential 3D chemical features for biological activity.Guide virtual screening and de novo design. mdpi.com
3D-QSARCorrelate 3D structural properties with biological activity.Predict the potency of unsynthesized analogs. mdpi.com
Molecular DockingPredict the binding orientation and affinity of a ligand to a target. nih.govPrioritize synthetic candidates and understand binding mechanisms.
Molecular Dynamics (MD)Simulate the movement of the ligand-target complex over time.Assess the stability of binding interactions and conformational changes. nih.gov

Exploration of Novel Biological Targets and Cellular Pathways

The pyrimidine core is a "privileged scaffold" in medicinal chemistry, found in compounds with anticancer, antiviral, and anti-inflammatory properties. biomedpharmajournal.org Derivatives have shown activity as inhibitors of various enzymes and modulators of receptors. For instance, related pyrimidine structures have been investigated as inhibitors of kinases such as Casein Kinase 1 (CK1), PI3Kα, and AKT2/PKBβ. nih.govnih.govdundee.ac.uktandfonline.com However, the full biological potential of this compound itself is likely underexplored.

A significant future direction is the systematic screening of this compound and its derivatives to identify novel biological targets and delineate their effects on cellular pathways. Key research strategies include:

High-Throughput Screening (HTS): Screening a library of derivatives against large panels of kinases, G-protein coupled receptors (GPCRs), ion channels, and other enzymes can uncover unexpected biological activities.

Phenotypic Screening: Assessing the effects of these compounds on cellular models of various diseases (e.g., cancer cell lines, pathogen-infected cells) can identify compounds with desired functional outcomes without prior knowledge of the specific target.

Target Deconvolution: For compounds identified through phenotypic screening, advanced chemical proteomics and genetic techniques can be employed to identify the specific molecular target responsible for the observed biological effect.

Potential Target ClassRationale based on Pyrimidine Scaffold
Protein KinasesMany pyrimidine derivatives are known kinase inhibitors. nih.govdundee.ac.ukrsc.org
Dihydrofolate ReductaseThe pyrimidine ring is a core component of antifolate drugs. biomedpharmajournal.org
Viral EnzymesPyrimidine analogs are foundational in antiviral therapies. beilstein-journals.org
Receptors and Ion ChannelsThe scaffold can be adapted to interact with various binding pockets.

Implementation of Green Chemistry Principles in Synthesis and Application

A critical unresolved challenge is to ensure that the entire lifecycle of this compound, from synthesis to application, aligns with the principles of green chemistry. researchgate.net This involves a holistic approach to minimize environmental impact and enhance safety.

Future research must prioritize the implementation of these principles:

Waste Prevention: Designing syntheses that maximize the incorporation of all materials used in the process into the final product (high atom economy). acs.org

Use of Safer Solvents and Reagents: Replacing hazardous organic solvents with greener alternatives like water, ionic liquids, or even solvent-free reaction conditions (e.g., ball milling). rasayanjournal.co.inshd-pub.org.rsnih.gov

Energy Efficiency: Employing methods like microwave or ultrasonic irradiation that reduce energy consumption and shorten reaction times compared to conventional heating. rasayanjournal.co.in

Catalysis: Utilizing highly efficient and recyclable catalysts in place of stoichiometric reagents to minimize waste. shd-pub.org.rs

Design for Degradation: Designing derivatives that, after their intended use, can break down into innocuous products, avoiding persistence in the environment.

By focusing on these future research directions, the scientific community can overcome the current challenges associated with this compound, unlocking its full potential in a manner that is scientifically advanced, economically viable, and environmentally responsible.

Q & A

Q. What are the critical safety considerations when synthesizing 4-Chloro-6-(4-fluorophenyl)pyrimidine?

  • Methodological Answer : Safety protocols must address hazardous intermediates (e.g., chlorinated or fluorinated byproducts). Use glove boxes for air-sensitive steps, and employ double containment for waste . Personal protective equipment (PPE) includes nitrile gloves, chemical-resistant lab coats, and full-face shields. Post-synthesis, segregate halogenated waste and use certified disposal services to prevent environmental contamination .

Q. How is the molecular structure of this compound confirmed experimentally?

  • Methodological Answer : Combine spectroscopic and crystallographic techniques:
  • 1H/13C/19F NMR : Assign peaks using substituent-induced chemical shifts (e.g., fluorine’s deshielding effect at ~-60 ppm in 19F NMR) .
  • HRMS : Validate molecular weight (e.g., [M+H]+ calculated vs. observed) .
  • X-ray crystallography : Resolve substituent positions (e.g., dihedral angles between pyrimidine and aryl rings) .

Advanced Research Questions

Q. How can synthetic routes for this compound be optimized under metal-free conditions?

  • Methodological Answer : Liu et al. (2019) demonstrated a metal-free approach using β-CF3-aryl ketones with ammonium fluoride. Key parameters:
  • Reaction Temperature : 80–100°C in DMF .
  • Yield Optimization : Adjust stoichiometry of NH4F (1.5–2.0 equiv.) to minimize dehalogenation side reactions .
  • Purification : Use column chromatography (hexane:EtOAc, 4:1) to isolate pure product (typical yield: 75–85%) .

Q. How to resolve contradictions in spectroscopic data for fluorinated pyrimidine derivatives?

  • Methodological Answer : Discrepancies in NMR or HRMS often arise from residual solvents, tautomerism, or regioisomers. Strategies include:
  • Variable Temperature NMR : Identify dynamic processes (e.g., rotamers) by analyzing peak splitting at 25°C vs. -40°C .
  • 2D NMR (COSY, HSQC) : Confirm connectivity in complex spectra (e.g., distinguish para-fluorophenyl vs. ortho-substituted analogs) .
  • Isotopic Labeling : Use 2H or 13C-labeled precursors to trace unexpected peaks .

Q. What crystallographic techniques are used to analyze intermolecular interactions in this compound derivatives?

  • Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) reveals:
  • Hydrogen Bonding : N–H⋯N/F interactions (e.g., bond lengths ~2.8–3.2 Å) stabilize crystal packing .
  • π-π Stacking : Measure interplanar distances (3.4–3.8 Å) between pyrimidine and aryl rings .
  • Torsion Angles : Substituent orientation (e.g., Cl and F dihedral angles <15° indicate coplanarity) .

Q. How to evaluate substituent effects on bioactivity via structure-activity relationship (SAR) studies?

  • Methodological Answer :
  • Analog Synthesis : Replace Cl/F with electron-withdrawing/donating groups (e.g., NO2, OMe) .
  • Biological Assays : Test antimicrobial activity (MIC values) against Gram-positive bacteria (e.g., S. aureus) and fungi (e.g., C. albicans) .
  • Computational Modeling : Perform DFT calculations to correlate substituent Hammett constants (σ) with bioactivity .

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4-Chloro-6-(4-fluorophenyl)pyrimidine
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4-Chloro-6-(4-fluorophenyl)pyrimidine

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.